

Thiol-PEG3-Phosphonic Acid Ethyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, synthesis, and potential applications of **Thiol-PEG3-phosphonic acid ethyl ester**. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its unique combination of a reactive thiol group, a hydrophilic polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester moiety for surface binding or further chemical modification.

Chemical Structure and Properties

Thiol-PEG3-phosphonic acid ethyl ester, also known by its systematic name Diethyl-(2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethyl)phosphonate, is a molecule designed with distinct functional regions. The terminal thiol group offers a reactive handle for covalent attachment to various substrates, including maleimides and other thiol-reactive entities. The triethylene glycol (PEG3) linker imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of conjugated molecules. The diethyl phosphonate group can serve as an anchor to metal oxide surfaces or as a precursor to the more hydrophilic phosphonic acid.

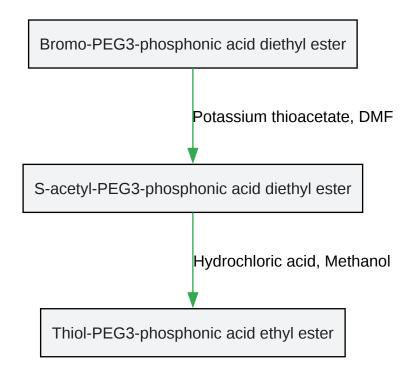
Table 1: Physicochemical Properties of Thiol-PEG3-phosphonic acid ethyl ester

Property	Value	Source
CAS Number	1360716-43-3	[1]
Molecular Formula	C12H27O6PS	[1]
Molecular Weight	330.38 g/mol	[1]
Appearance	Colorless to pale yellow oil	Assumed
Purity	≥95%	[2]

Diagram 1: Chemical Structure of Thiol-PEG3-phosphonic acid ethyl ester

Caption: Structure of Thiol-PEG3-phosphonic acid ethyl ester.

Synthesis of Thiol-PEG3-Phosphonic Acid Ethyl Ester


Two plausible synthetic routes for the preparation of **Thiol-PEG3-phosphonic acid ethyl ester** are presented below. These methods are based on established chemical transformations.

Route 1: Nucleophilic Substitution of a Bromo-Precursor

This approach utilizes the commercially available Bromo-PEG3-phosphonic acid diethyl ester as a starting material. The terminal bromide is converted to a thiol via a two-step process involving the formation of an S-acetyl intermediate followed by deprotection.

Diagram 2: Synthesis of **Thiol-PEG3-phosphonic acid ethyl ester** via Nucleophilic Substitution

Click to download full resolution via product page

Caption: Synthetic pathway via nucleophilic substitution.

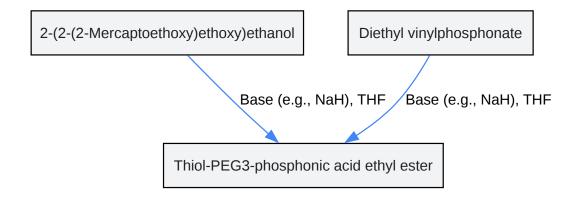
Experimental Protocol:

Step 1: Synthesis of S-acetyl-PEG3-phosphonic acid diethyl ester

- To a solution of Bromo-PEG3-phosphonic acid diethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium thioacetate (1.2 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield S-acetyl-PEG3phosphonic acid diethyl ester.

Step 2: Synthesis of Thiol-PEG3-phosphonic acid ethyl ester


- Dissolve the S-acetyl-PEG3-phosphonic acid diethyl ester (1.0 eq) in methanol.
- Add a solution of hydrochloric acid (e.g., 1 M in methanol, 1.5 eq) to the mixture.
- Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.
- Monitor the deprotection by TLC.
- Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Thiol-PEG3-phosphonic acid ethyl ester.

Route 2: Michael Addition

This alternative synthesis involves the base-catalyzed Michael addition of a thiol-terminated PEG to diethyl vinylphosphonate.

Diagram 3: Synthesis of Thiol-PEG3-phosphonic acid ethyl ester via Michael Addition

Click to download full resolution via product page

Caption: Synthetic pathway via Michael addition.

Experimental Protocol:

- To a solution of 2-(2-(2-mercaptoethoxy)ethoxy)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.1 eq) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add diethyl vinylphosphonate (1.0 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- · Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield Thiol-PEG3phosphonic acid ethyl ester.

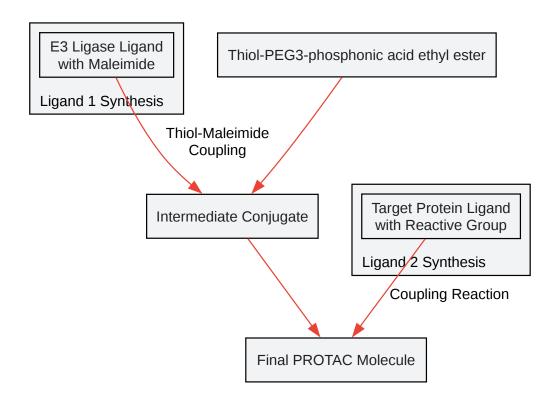
Characterization Data

The following table summarizes the expected characterization data for **Thiol-PEG3- phosphonic acid ethyl ester** based on its structure and data from similar compounds.

Table 2: Representative Characterization Data

Technique	Expected Results	
¹ H NMR	δ (ppm): 4.15-4.05 (m, 4H, -P(O)(OCH ₂ CH ₃) ₂), 3.70-3.60 (m, 12H, PEG backbone), 2.75 (q, 2H, -CH ₂ SH), 2.10 (t, 2H, -CH ₂ P-), 1.55 (t, 1H, -SH), 1.30 (t, 6H, -P(O)(OCH ₂ CH ₃) ₂)	
¹³ C NMR	δ (ppm): 72.5, 70.6, 70.4, 70.3, 68.9, 61.8, 38.7, 30.5, 24.3, 16.4	
³¹ P NMR	δ (ppm): ~30	
Mass Spec (ESI+)	m/z: 331.13 [M+H]+, 353.11 [M+Na]+	

Applications and Workflows


Thiol-PEG3-phosphonic acid ethyl ester is a valuable tool in the development of targeted therapeutics and functional materials. One notable application is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis Workflow

In a typical PROTAC synthesis, the **Thiol-PEG3-phosphonic acid ethyl ester** can be conjugated to a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The thiol group provides a convenient point of attachment for one of the ligands, often through a maleimide-thiol reaction.

Diagram 4: Logical Workflow for PROTAC Synthesis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thiol-PEG3-Phosphonic Acid Ethyl Ester: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b8064620#thiol-peg3-phosphonic-acid-ethyl-ester-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com